molecular formula C8H3N3O2S B065249 6-Nitrobenzo[d]thiazole-2-carbonitrile CAS No. 188672-83-5

6-Nitrobenzo[d]thiazole-2-carbonitrile

Cat. No. B065249
M. Wt: 205.2 g/mol
InChI Key: HBTRWBUZKBTJBI-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]thiazole-2-carbonitrile is a compound characterized by the presence of a nitro group and a nitrile group attached to a benzo[d]thiazole ring. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity.

Synthesis Analysis

6-Nitrobenzo[d]thiazole-2-carbonitrile can be synthesized under conditions that allow for regioselective substitution of a nitro group in the ortho-position in trinitrobenzonitrile under the action of thiols, followed by intramolecular cyclization (Dalinger et al., 2000).

Molecular Structure Analysis

The molecular structure of similar compounds indicates strong non-covalent interactions between base components and organic acids in their crystal structures, leading to various supramolecular arrangements (Jin et al., 2014).

Chemical Reactions and Properties

The compound shows versatile electrophilic reactivity, undergoing reactions under different conditions, emphasizing its multifaceted electrophilic reactivity (Cottyn et al., 2009).

Physical Properties Analysis

Physical properties like melting points and crystal structures can be derived from X-ray diffraction analysis and IR, elemental analysis for related compounds (Jin et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with other molecules, can be assessed through studies like the versatile electrophilic reactivity of related compounds, which provide insight into their behavior in chemical reactions (Cottyn et al., 2009).

Scientific Research Applications

  • Antibacterial Activity : A study by Uzun et al. (2019) focused on the antibacterial activity of a synthesized compound related to 6-Nitrobenzo[d]thiazole-2-carbonitrile, showing effectiveness against various human pathogenic microorganisms (Uzun et al., 2019).

  • Synthesis and Characterization : Jin et al. (2012) researched the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine, a related compound, and carboxylic acid derivatives. This study provided insight into the compound's binding capabilities (Jin et al., 2012).

  • Chemical Synthesis : Pratap et al. (2012) described a metal-free synthesis method for nitrile-based partially reduced thia-and oxa-thia[5]helicenes, including derivatives of 6-Nitrobenzo[d]thiazole-2-carbonitrile. This method is significant for the synthesis of complex organic structures (Pratap et al., 2012).

  • Antimicrobial Evaluation : Abdel-Monem (2010) conducted a study on the synthesis and antimicrobial evaluation of new polyheterocyclic systems containing a 1,2,4-triazine moiety, which includes derivatives of 6-Nitrobenzo[d]thiazole-2-carbonitrile. The results demonstrated potential antimicrobial properties (Abdel-Monem, 2010).

  • Cytotoxicity Evaluation : A study by Mohareb et al. (2017) on the cytotoxicity effects of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile showed significant activity against several cancer cell lines (Mohareb et al., 2017).

properties

IUPAC Name

6-nitro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTRWBUZKBTJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442742
Record name 6-Nitrobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrobenzo[d]thiazole-2-carbonitrile

CAS RN

188672-83-5
Record name 6-Nitrobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In particular 2-cyano-benzothiazole 10 (0.84 mmol, 0.134 g) was suspended in 0.563 ml conc. H2SO4 at 0° C. 1.3 equivalents of concentrated HNO3 (1.1 mmol, 0.069 g) was added portionwise over 10 min to the stirring solution; not to exceed 0° C. over a total of ˜45 min. The reaction proceeded further for 2 h and at 5 h the product was evident. The reaction was then poured over ice/water, extracted into EtOAc, and concentrated in vacuo to yield a crude yellow residue 11. For analytical characterization, a small portion was purified by semi-preparative HPLC at 10 mL/min on a Waters preparative machine (Waters Symmetry prep C18, 7 μm, 19×300 mm column, photodiode array detection) with a linear gradient from 90% H2O (0.1% TFA) to 50% MeCN (0.1% TFA) for 30 min yielding a large product peak at ˜27 minutes. The fractions were collected and lyophilized using Kinetics Flexi-Dry freeze-dryer.
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Quantity
0.069 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.563 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CB Vu, JC Milne, DP Carney, J Song, W Choy… - Bioorganic & Medicinal …, 2009 - Elsevier
A series of triamide derivatives bearing a benzothiazole core is shown to be potent microsomal triglyceride transfer protein (MTP) inhibitors. In order to minimize liver toxicity, these …
Number of citations: 50 www.sciencedirect.com
N Broudic, A Pacheco-Benichou, C Fruit, T Besson - Molecules, 2022 - mdpi.com
We report herein on a catalytic system involving palladium and copper to achieve the cyclization of N-arylcyanothioformamides and the synthesis of 2-cyanobenzothiazoles. The CH …
Number of citations: 2 www.mdpi.com
A Vorobyeva - 2016 - infoscience.epfl.ch
Molecular imaging advances our understanding of cellular and molecular functions within complex biological systems. The development of novel imaging probes that can be applied to …
Number of citations: 4 infoscience.epfl.ch
A Chawla
Number of citations: 0

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